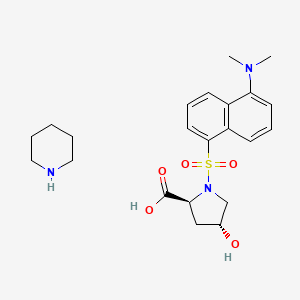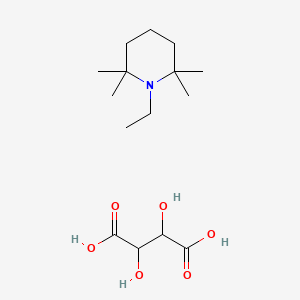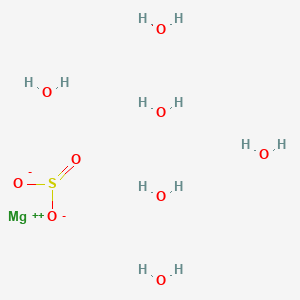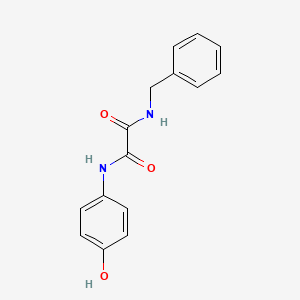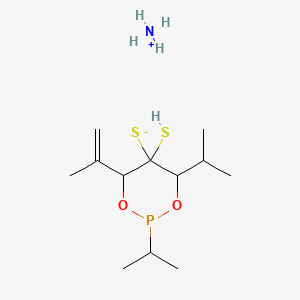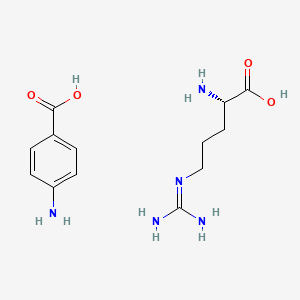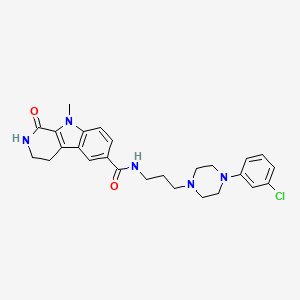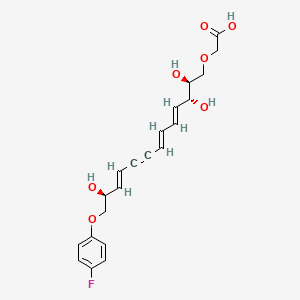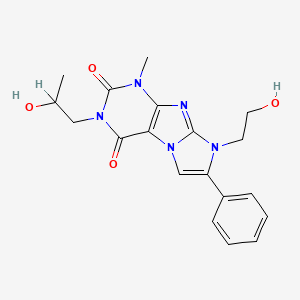
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-(2-hydroxyethyl)-3-(2-hydroxypropyl)-1-methyl-7-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-(2-hydroxyethyl)-3-(2-hydroxypropyl)-1-methyl-7-phenyl- is a complex organic compound that belongs to the class of imidazo-purines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate purine derivatives, cyclization reactions can be employed to form the imidazo ring.
Substitution Reactions: Functional groups such as hydroxyethyl, hydroxypropyl, and phenyl groups can be introduced through substitution reactions using suitable reagents and catalysts.
Reaction Conditions: These reactions often require specific conditions such as controlled temperature, pH, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
化学反应分析
Types of Reactions
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, alkylation, and acylation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives have various applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives involves interactions with specific molecular targets, such as:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
相似化合物的比较
Similar Compounds
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione: Basic structure without additional functional groups.
8-(2-Hydroxyethyl)-1H-imidazo(2,1-f)purine-2,4(3H,8H)-dione: Lacks the hydroxypropyl and phenyl groups.
3-(2-Hydroxypropyl)-1H-imidazo(2,1-f)purine-2,4(3H,8H)-dione: Lacks the hydroxyethyl and phenyl groups.
Uniqueness
The uniqueness of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-(2-hydroxyethyl)-3-(2-hydroxypropyl)-1-methyl-7-phenyl- lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
属性
CAS 编号 |
85592-18-3 |
|---|---|
分子式 |
C19H21N5O4 |
分子量 |
383.4 g/mol |
IUPAC 名称 |
6-(2-hydroxyethyl)-2-(2-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H21N5O4/c1-12(26)10-24-17(27)15-16(21(2)19(24)28)20-18-22(8-9-25)14(11-23(15)18)13-6-4-3-5-7-13/h3-7,11-12,25-26H,8-10H2,1-2H3 |
InChI 键 |
IEBGBVWJCFRYHC-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C(=O)C2=C(N=C3N2C=C(N3CCO)C4=CC=CC=C4)N(C1=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


